

Cy7 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B14097242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cy7 NHS ester**, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This guide will delve into the molecular characteristics of its common variants, provide detailed experimental protocols for its use in antibody conjugation and *in vivo* imaging, and illustrate a key signaling pathway where Cy7-labeled biomolecules are instrumental.

Core Concepts: Understanding Cy7 NHS Ester Variants

Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a reactive dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and peptides. The NHS ester moiety reacts with primary amines in a pH-dependent manner to form stable amide bonds. A critical distinction exists between the non-sulfonated and sulfonated forms of **Cy7 NHS ester**, which primarily differ in their solubility and handling requirements. The choice between these variants is dictated by the experimental conditions and the nature of the biomolecule being labeled.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative data for the most common non-sulfonated and sulfonated **Cy7 NHS esters** are summarized below. It is important to note that variations in

molecular weight and chemical formula can exist between different suppliers due to the presence of different counter-ions.

Property	Non-Sulfonated Cy7 NHS Ester	Sulfo-Cy7 NHS Ester
Molecular Weight	733.64 g/mol [1]	844.05 g/mol (as potassium salt) [2] [3] [4]
Chemical Formula	C41H48BF4N3O4 [1] [5]	C41H46KN3O10S2 [3] [4]
Solubility	Soluble in organic solvents (DMSO, DMF) [5] ; low solubility in water. [6]	Good solubility in water, DMSO, and DMF. [4]
Excitation Maximum (λ_{ex})	~750 nm [5]	~750 nm
Emission Maximum (λ_{em})	~773 nm [5]	~773 nm
Molar Extinction Coefficient (ϵ)	~199,000 $\text{cm}^{-1}\text{M}^{-1}$ [5]	~240,600 $\text{cm}^{-1}\text{M}^{-1}$
Key Feature	Requires an organic co-solvent for labeling in aqueous solutions. [6]	Water-soluble, ideal for labeling sensitive proteins that may be affected by organic solvents. [7]

Experimental Protocols

This section provides detailed methodologies for the conjugation of **Cy7 NHS ester** to antibodies and a general protocol for *in vivo* imaging using the resulting fluorescently labeled antibodies.

Antibody Labeling with Cy7 NHS Ester

This protocol outlines the steps for conjugating **Cy7 NHS ester** to an antibody, a common procedure for generating fluorescent probes for immunoassays and *in vivo* imaging.

Materials:

- Antibody (in an amine-free buffer, e.g., PBS)

- **Cy7 NHS ester** (non-sulfonated or sulfo-)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (for non-sulfonated **Cy7 NHS ester**)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in PBS. If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS.
- Dye Preparation: Immediately before use, dissolve the **Cy7 NHS ester** in anhydrous DMSO (for non-sulfonated) or water (for sulfo-Cy7) to a concentration of 10 mg/mL.
- Reaction Setup:
 - Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M NaHCO₃.
 - Add the dissolved **Cy7 NHS ester** to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
- Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled antibody, which will be visibly colored.

Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.[\[8\]](#)

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A_{max}).
- Calculate the DOL using the following formula:[8]

$$\text{DOL} = (\text{A}_{\text{max}} * \varepsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} * \text{CF})) * \varepsilon_{\text{dye}}]$$

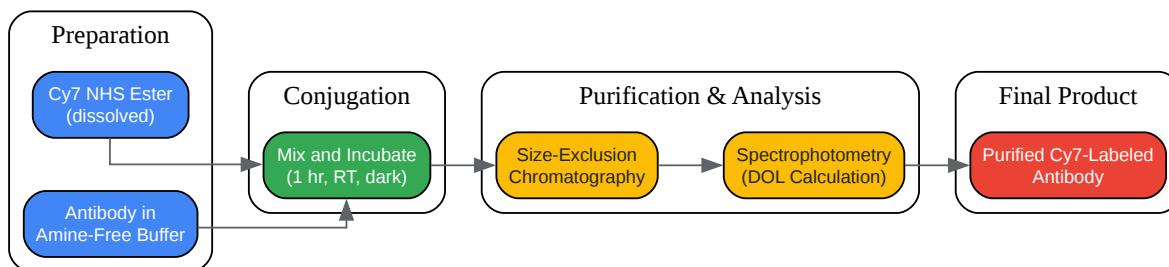
- $\varepsilon_{\text{protein}}$: Molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- ε_{dye} : Molar extinction coefficient of Cy7 at its A_{max}.
- CF: Correction factor (A₂₈₀ of the dye / A_{max} of the dye). This value is typically provided by the dye manufacturer.

In Vivo Imaging with Cy7-Labeled Antibodies

This protocol provides a general workflow for non-invasive in vivo imaging in a murine model using a Cy7-labeled antibody.

Materials:

- Animal model (e.g., tumor-bearing mouse)
- Cy7-labeled antibody
- In vivo imaging system with appropriate NIR filters
- Anesthesia (e.g., isoflurane)


Procedure:

- Animal Preparation: Anesthetize the animal using a calibrated vaporizer.
- Probe Administration: Inject the Cy7-labeled antibody intravenously via the tail vein. The typical dose is in the range of 1-5 nmol of the dye.
- Image Acquisition:

- Acquire a pre-injection baseline image.
- Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the labeled antibody.
- Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., >780 nm).
- Ex Vivo Analysis (Optional): At the final time point, euthanize the animal and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for antibody labeling and a key signaling pathway where Cy7-labeled antibodies can be applied.

[Click to download full resolution via product page](#)

*Experimental workflow for **Cy7 NHS ester** antibody conjugation.*

[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway, a target for Cy7-labeled antibody imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. cenmed.com [cenmed.com]
- 3. medkoo.com [medkoo.com]
- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 5. Cy7 NHS ester, 1432019-64-1 | BroadPharm [broadpharm.com]
- 6. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- To cite this document: BenchChem. [Cy7 NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14097242#molecular-weight-of-cy7-nhs-ester\]](https://www.benchchem.com/product/b14097242#molecular-weight-of-cy7-nhs-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com